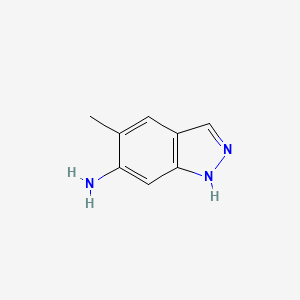

5-methyl-1H-indazol-6-amine

Übersicht

Beschreibung

5-methyl-1H-indazol-6-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring.

Wirkmechanismus

Target of Action

Indazole derivatives, which include 5-methyl-1h-indazol-6-amine, have been found to exhibit a wide variety of biological properties . For instance, some indazole derivatives have been evaluated for their suitability as 5-HT2 receptor agonists .

Mode of Action

It’s worth noting that indazole derivatives have been associated with a range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities .

Biochemical Pathways

Indazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Indazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Biochemische Analyse

Biochemical Properties

For instance, some indazole derivatives have been found to inhibit the enzyme cyclin-dependent kinase (CDK) .

Cellular Effects

Indazole derivatives have been shown to exhibit anti-proliferative activity in various human cancer cell lines . For example, a compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine exhibited potent anti-proliferative activity in human colorectal cancer cells (HCT116) .

Molecular Mechanism

The exact molecular mechanism of 5-methyl-1H-indazol-6-amine is not well established. Some indazole derivatives have been found to inhibit the enzyme cyclin-dependent kinase (CDK), which plays a crucial role in cell cycle regulation .

Metabolic Pathways

The metabolic pathways involving this compound are not well known. Indazole derivatives have been found to interact with various enzymes and cofactors, suggesting that they may be involved in multiple metabolic pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1H-indazol-6-amine can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by the formation of the N-N bond in DMSO under an O2 atmosphere .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using transition metal-catalyzed reactions. These methods are optimized for high yield and minimal byproduct formation. The use of catalysts such as Cu(OAc)2 and Ag, as well as solvent-free conditions, are common in industrial settings to ensure efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

5-methyl-1H-indazol-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like tert-butyl nitrite.

Reduction: Reductive amination can be performed using reducing agents such as sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: tert-butyl nitrite in the presence of a catalyst.

Reduction: Sodium borohydride in ethanol.

Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of N-alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

5-methyl-1H-indazol-6-amine has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1H-indazole: The parent compound of the indazole family, known for its broad range of biological activities.

2H-indazole: Another tautomeric form of indazole, less stable than 1H-indazole.

6-substituted aminoindazoles: Compounds with similar structures but different substituents at the 6-position, showing varying biological activities.

Uniqueness

5-methyl-1H-indazol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 5-position and amine group at the 6-position make it a versatile compound for various synthetic and medicinal applications .

Eigenschaften

IUPAC Name |

5-methyl-1H-indazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-2-6-4-10-11-8(6)3-7(5)9/h2-4H,9H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFMLWPRGJHUSEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2692964.png)

![{5-[(4,7-Dimethoxy-2H-1,3-benzodioxol-5-YL)methyl]-4,5-dihydro-1,2-oxazol-3-YL}methanol](/img/structure/B2692969.png)

![(Z)-N-(1-(5-bromo-2-methoxyphenyl)-3-oxo-3-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2692970.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2692972.png)

![N-benzyl-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2692974.png)

![1,1-Difluoro-5-(2-fluorobenzenesulfonyl)-5-azaspiro[2.3]hexane](/img/structure/B2692976.png)

![3-(3-methylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2692978.png)

![4-methoxy-3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2692979.png)

![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2692980.png)